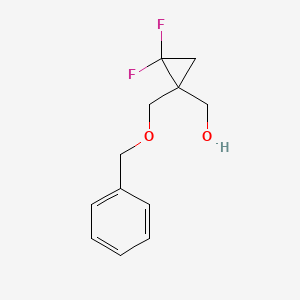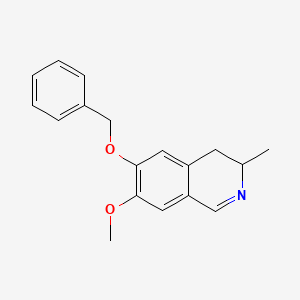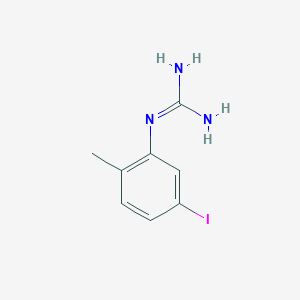
1-(5-Iodo-2-methylphenyl)guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Iodo-2-methylphenyl)guanidine is a compound of significant interest in the field of organic chemistry It is characterized by the presence of an iodine atom attached to a methyl-substituted phenyl ring, which is further connected to a guanidine group
Vorbereitungsmethoden
The synthesis of 1-(5-Iodo-2-methylphenyl)guanidine can be achieved through several methods. One common approach involves the reaction of 5-iodo-2-methylaniline with cyanamide under specific conditions to form the desired guanidine derivative . Another method includes the use of N-chlorophthalimide, isocyanides, and amines in a one-pot synthesis to obtain diverse guanidines . Industrial production methods often rely on these synthetic routes, optimizing reaction conditions to achieve high yields and purity.
Analyse Chemischer Reaktionen
1-(5-Iodo-2-methylphenyl)guanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the guanidine group.
Substitution: The iodine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.
Cyclization: The compound can undergo cyclization reactions to form heterocyclic structures, which are valuable in medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
1-(5-Iodo-2-methylphenyl)guanidine has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and organocatalysts.
Biology: The compound is used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Wirkmechanismus
The mechanism of action of 1-(5-Iodo-2-methylphenyl)guanidine involves its interaction with specific molecular targets. The guanidine group can form hydrogen bonds and electrostatic interactions with proteins, leading to inhibition or modulation of their activity. This compound can also interact with nucleic acids, affecting gene expression and cellular processes .
Vergleich Mit ähnlichen Verbindungen
1-(5-Iodo-2-methylphenyl)guanidine can be compared with other guanidine derivatives, such as:
1-(4-Iodo-2-methylphenyl)guanidine: Similar structure but with the iodine atom in a different position, leading to variations in reactivity and biological activity.
1-(5-Bromo-2-methylphenyl)guanidine: Bromine substitution instead of iodine, affecting the compound’s chemical properties and applications.
1-(5-Iodo-2-ethylphenyl)guanidine: Ethyl substitution instead of methyl, resulting in differences in steric effects and reactivity.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and the resulting chemical and biological properties.
Eigenschaften
Molekularformel |
C8H10IN3 |
|---|---|
Molekulargewicht |
275.09 g/mol |
IUPAC-Name |
2-(5-iodo-2-methylphenyl)guanidine |
InChI |
InChI=1S/C8H10IN3/c1-5-2-3-6(9)4-7(5)12-8(10)11/h2-4H,1H3,(H4,10,11,12) |
InChI-Schlüssel |
XMRNZNSLZPKYPR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)I)N=C(N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


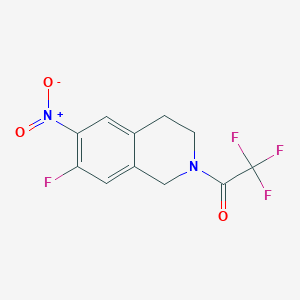
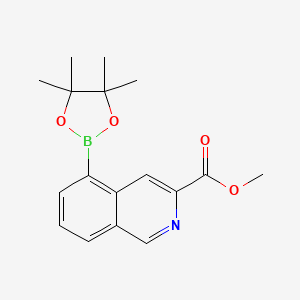
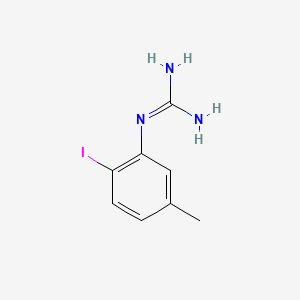



![1-(2-Bromo-5H-pyrrolo[2,3-b]pyrazin-7-yl)ethanone](/img/structure/B13677252.png)
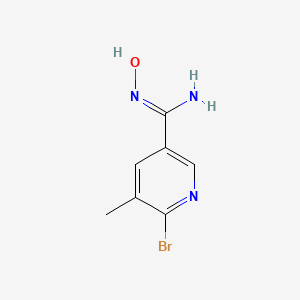
![8-Methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B13677284.png)

![8-Fluoro-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13677300.png)
![1-(Furo[2,3-b]pyridin-4-yl)ethanone](/img/structure/B13677314.png)
